molecular formula C11H15N5OS B2551889 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 1286696-86-3

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B2551889
CAS No.: 1286696-86-3
M. Wt: 265.34
InChI Key: OXFRSATUAAMKBD-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling of the Rings: The pyrazole and thiadiazole rings are then coupled through a suitable linker, such as a propanamide group, using amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could lead to the formation of carboxylic acids, while reduction of the amide group could yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential as a bioactive molecule. Pyrazole and thiadiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Uniqueness

Compared to similar compounds, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups. This could result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5OS/c1-6-9(7(2)14-13-6)4-5-10(17)12-11-16-15-8(3)18-11/h4-5H2,1-3H3,(H,13,14)(H,12,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFRSATUAAMKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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